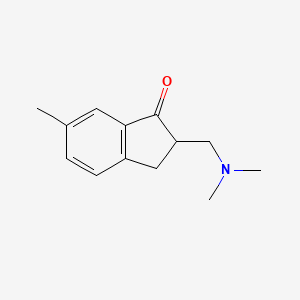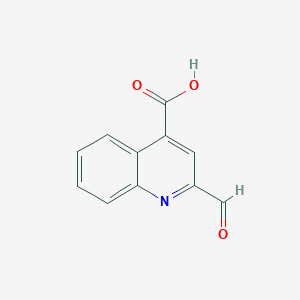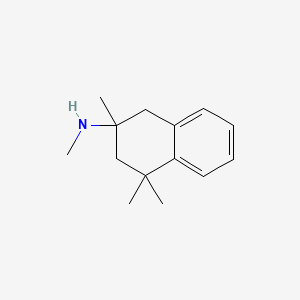![molecular formula C10H14N2OSi B11899240 5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]- CAS No. 651354-58-4](/img/structure/B11899240.png)
5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol is a chemical compound that features a pyrimidine ring substituted with a trimethylsilyl ethynyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trimethylsilyl Ethynyl Group: This step involves the use of trimethylsilyl acetylene in a coupling reaction, often facilitated by a palladium catalyst.
Addition of the Methanol Group:
Industrial Production Methods
Industrial production of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The trimethylsilyl ethynyl group can participate in π-π interactions with aromatic residues, while the methanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol is unique due to the presence of both the trimethylsilyl ethynyl group and the methanol group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
651354-58-4 |
|---|---|
Formule moléculaire |
C10H14N2OSi |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
[2-(2-trimethylsilylethynyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C10H14N2OSi/c1-14(2,3)5-4-10-11-6-9(8-13)7-12-10/h6-7,13H,8H2,1-3H3 |
Clé InChI |
ADQHAFZGFVXPSJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=NC=C(C=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


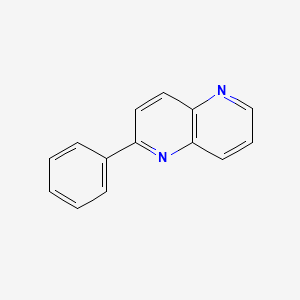


![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)

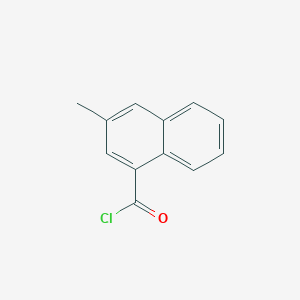

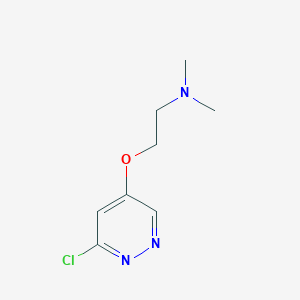
![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
